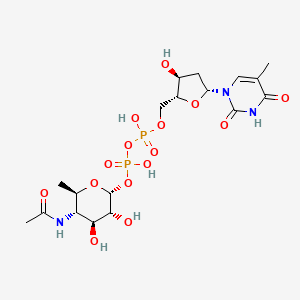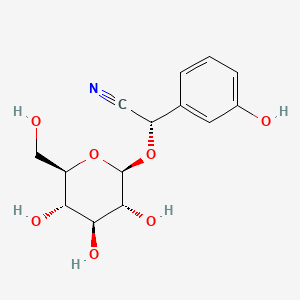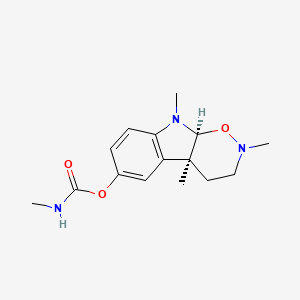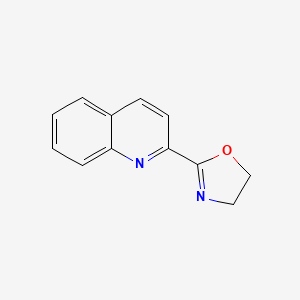
2-(4,5-Dihydro-2-oxazolyl)chinolin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazolo[4,5-c]quinoline derivatives, including compounds related to “2-(4,5-Dihydro-2-oxazolyl)quinoline”, has been reported through various methods. One approach involves novel and efficient syntheses of oxazolo[4,5-c]quinoline-4(5H)-ones from ethyl 2-chlorooxazole-4-carboxylate, demonstrating the versatility in functionalizing the oxazole and quinoline moieties (Hodgetts & Kershaw, 2003). Another method includes the direct functionalization of the C-4 position of oxazoles to synthesize 4-substituted oxazolo[4,5-c]quinolines, employing a modified Pictet-Spengler method with Cu(TFA)2 as a catalyst (Akula et al., 2015).
Molecular Structure Analysis
The crystal structure of quinoline derivatives reveals the complex interplay of non-covalent interactions stabilizing their molecular conformation. For example, a study on a quinoline-triazole derivative elucidated the molecular geometry using X-ray powder diffraction, showcasing how molecular interactions assemble the molecules into a supramolecular framework (Ghosh et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including cycloaddition processes and click chemistry approaches, leading to the formation of complex structures with potential biological activities. For instance, a photocycloaddition process from aryl-substituted o-vinylstyryl-2-oxazoles to form benzo[f]quinoline derivatives has been demonstrated (Šagud et al., 2015). Moreover, the synthesis of quinoline derivatives via click chemistry has shown significant antibacterial and antifungal activities (Kategaonkar et al., 2010).
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
Chinolin und seine Derivate, darunter 2-(4,5-Dihydro-2-oxazolyl)chinolin, sind wichtige Gerüste in der Arzneimittelforschung. Sie sind bekannt für ihr breites Spektrum an biologischen Aktivitäten und werden als Leitstrukturen bei der Entwicklung neuer Therapeutika eingesetzt . Die Vielseitigkeit von Chinolinverbindungen ermöglicht die Synthese einer breiten Palette biologisch aktiver Moleküle, die möglicherweise zur Entdeckung neuer Medikamente führen.
Synthetische organische Chemie
Im Bereich der synthetischen organischen Chemie dienen Chinolinderivate als wichtige Zwischenprodukte. Sie werden in verschiedenen Syntheseprotokollen, wie der Gould-Jacob-, Friedländer- und Skraup-Synthese, verwendet, um komplexe organische Moleküle aufzubauen . Die Fähigkeit, sowohl elektronenziehende als auch elektronenschiebende Gruppen einzuführen, macht sie besonders wertvoll für die Herstellung vielfältiger organischer Verbindungen.
Pharmakologische Forschung
Funktionalisierte Chinolinmotive, wie this compound, haben in pharmakologischen Anwendungen eine erhebliche Wirksamkeit gezeigt. Sie werden aufgrund ihrer breiten Palette an Bioaktivität auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht . Dazu gehört auch ihre Verwendung in in vivo und in vitro Screenings für die Entwicklung neuer Medikamente.
Wirkmechanismus
Target of Action
It is known to be a ligand suitable for cross-coupling reactions .
Mode of Action
It is known to participate in cross-coupling reactions as a ligand . In these reactions, it likely interacts with metal catalysts to facilitate the coupling of two different organic substrates.
Pharmacokinetics
Its physical properties such as melting point (109-110 °c), boiling point (3802±150 °C, predicted), and density (126±01 g/cm3, predicted) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of 2-(4,5-Dihydro-2-oxazolyl)quinoline can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The pH of the environment, represented by the pKa value (3.27±0.61, predicted) , can also affect its ionization state and, consequently, its reactivity.
Eigenschaften
IUPAC Name |
2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDSJWOYSHFPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356656 | |
| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202191-12-6 | |
| Record name | 2-(4,5-DIHYDRO-2-OXAZOLYL)QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,5-Dihydro-2-oxazolyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions has Quinox been shown to facilitate as a ligand in palladium catalysis?
A1: Research indicates that Quinox effectively promotes palladium-catalyzed allylic cross-coupling reactions [] and Wacker-type oxidations of internal alkenes []. In allylic cross-coupling, Quinox facilitates the reaction between homoallylic tosylates and boronic acids or pinacol esters []. In Wacker-type oxidations, it enables the selective oxidation of internal alkenes to ketones using tert-butyl hydroperoxide (TBHP) as the oxidant [].
Q2: What are the advantages of using Quinox as a ligand in these palladium-catalyzed reactions?
A2: Quinox offers several advantages:
- Mild reaction conditions: Both the allylic cross-coupling and Wacker-type oxidation reactions proceed efficiently at ambient temperature when using Quinox [, ].
- Broad substrate scope: The allylic cross-coupling tolerates a variety of boronic acid and pinacol ester coupling partners, as well as primary and secondary homoallylic tosylates []. The Wacker-type oxidation demonstrates effectiveness with electronically biased olefins [].
- High selectivity: In the Wacker-type oxidation, Quinox directs the reaction to yield a single ketone constitutional isomer predictably [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



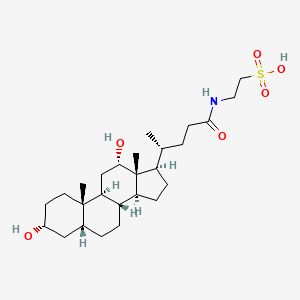

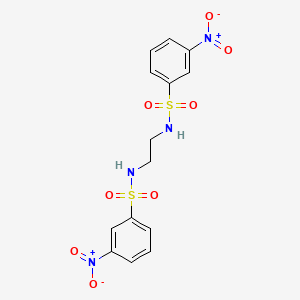

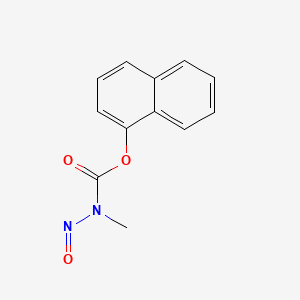

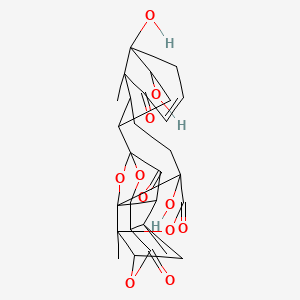
![2-[3-[5-[(4-Hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine](/img/structure/B1214948.png)

